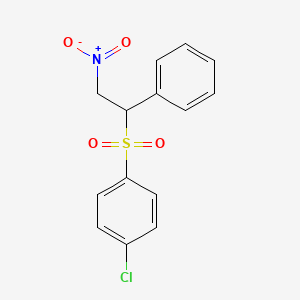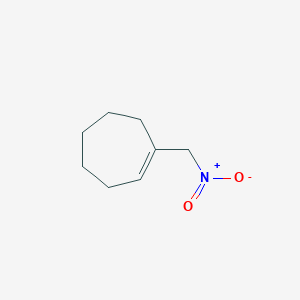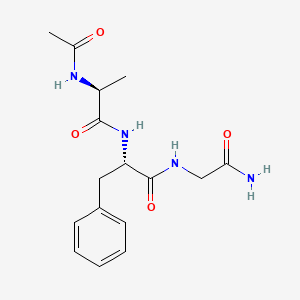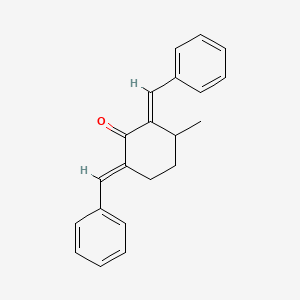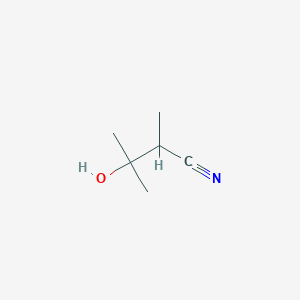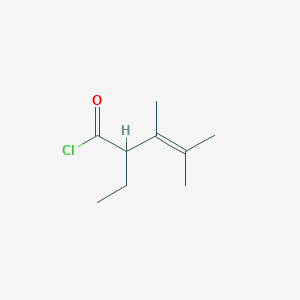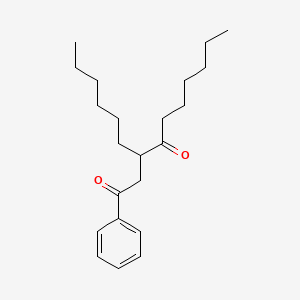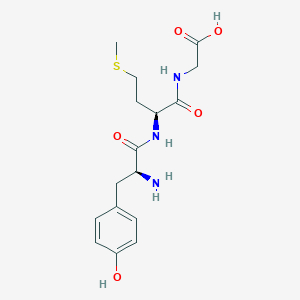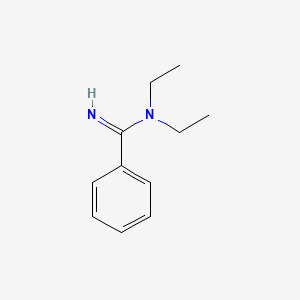
1,1,3-Trimethyl-5-methylidenecyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trimethyl-5-methylidenecyclohexane is a cyclic hydrocarbon with the molecular formula C10H18 It is a derivative of cyclohexane, characterized by the presence of three methyl groups and one methylene group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Trimethyl-5-methylidenecyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with 1,1,3-trimethylcyclohexane, a methylene group can be introduced through a series of reactions involving reagents such as methylene iodide and a strong base like sodium hydride. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal oxides can facilitate the alkylation and methylene introduction steps, improving yield and efficiency. The use of continuous flow reactors and advanced separation techniques can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Trimethyl-5-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the methylene group to a methyl group, resulting in a fully saturated cyclohexane derivative.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, creating halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is effective for reduction reactions.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Products include 1,1,3-trimethyl-5-hydroxycyclohexane, 1,1,3-trimethyl-5-oxocyclohexane, and 1,1,3-trimethyl-5-carboxycyclohexane.
Reduction: The major product is 1,1,3,5-tetramethylcyclohexane.
Substitution: Halogenated derivatives such as 1,1,3-trimethyl-5-chlorocyclohexane or 1,1,3-trimethyl-5-bromocyclohexane.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trimethyl-5-methylidenecyclohexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of substituted cyclohexanes. It is also used in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing. It may have applications in the development of new pharmaceuticals.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavorings.
Wirkmechanismus
The mechanism of action of 1,1,3-trimethyl-5-methylidenecyclohexane depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups and the presence of the methylene group. These structural features can affect the compound’s interaction with various reagents and catalysts, leading to different reaction pathways and products.
Vergleich Mit ähnlichen Verbindungen
1,1,3-Trimethylcyclohexane: Lacks the methylene group, resulting in different reactivity and applications.
1,3,5-Trimethylcyclohexane: Similar structure but without the methylene group, leading to different chemical properties.
Cyclohexane: The parent compound, with no substituents, serves as a baseline for comparing the effects of methyl and methylene groups.
Uniqueness: 1,1,3-Trimethyl-5-methylidenecyclohexane is unique due to the combination of three methyl groups and one methylene group on the cyclohexane ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
40643-68-3 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
1,1,3-trimethyl-5-methylidenecyclohexane |
InChI |
InChI=1S/C10H18/c1-8-5-9(2)7-10(3,4)6-8/h9H,1,5-7H2,2-4H3 |
InChI-Schlüssel |
UPZBEMHBOJRKHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=C)CC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




